Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-

Description

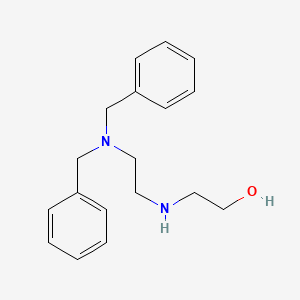

Chemical Name: 2-[[2-[Bis(phenylmethyl)amino]ethyl]amino]ethanol Synonyms: N,N-Dibenzylethanolamine, 2-(Dibenzylamino)ethanol, CAS 101-06-4 . Molecular Formula: C₁₈H₂₁NO Molecular Weight: 269.34 g/mol Structure: The compound features a central ethanol backbone substituted with two benzyl (phenylmethyl) groups on the aminoethyl moiety. This structure confers significant lipophilicity and steric bulk, influencing its solubility, reactivity, and applications .

Properties

CAS No. |

54119-35-6 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-[2-(dibenzylamino)ethylamino]ethanol |

InChI |

InChI=1S/C18H24N2O/c21-14-12-19-11-13-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19,21H,11-16H2 |

InChI Key |

WDVMRLHJCOEKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCNCCO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- typically involves sequential amination and alkylation reactions, starting from suitable aminoethyl and benzylamine derivatives. The key steps include:

- Formation of bis(phenylmethyl)amino groups : This involves the introduction of benzyl (phenylmethyl) substituents onto amine groups, typically through nucleophilic substitution or reductive amination.

- Coupling with ethanolamine derivatives : The aminoethyl moiety is linked to ethanol or ethanolamine to form the ethanol backbone with amino substituents.

These reactions are conducted under controlled temperature, solvent, and pH conditions to optimize product formation and minimize side reactions. Analytical techniques such as gas chromatography and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm purity.

Use of Halogenoethylamine Precursors

A related synthetic strategy for compounds structurally similar to the target involves reacting halogenoethylamines (such as chloroethylamine or bromoethylamine) or their mineral acid salts with monoethanolamine. This method is well-documented for producing 2-(2-aminoethylamino) ethanol, a structurally related intermediate:

- Reaction conditions : The halogenoethylamine salt is reacted with monoethanolamine in isopropyl alcohol at moderate temperatures (55-60°C) for about 2 hours.

- Workup : After reaction completion, solvents and excess amine are removed by reduced pressure distillation. The product is then neutralized with sodium hydroxide solution and purified by distillation under reduced pressure.

- Yields and purity : This method achieves high purity (around 98%) and good yields (83-95% molar yield), demonstrating the efficiency of using halogenoethylamine salts as precursors.

Though this exact method is for a simpler analog, it provides a conceptual foundation for the preparation of more complex derivatives like Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-.

Salt Formation and Purification Techniques

In the synthesis of complex aminoethanol derivatives, salt formation with various acids (e.g., fumaric acid, citric acid, oxalic acid, phenylformic acid) is often employed to improve isolation and purification:

- Crude products are dissolved in mixed solvents (e.g., methanol and water or propanol-water mixtures) and treated with acid equivalents.

- The resulting salts precipitate upon cooling and can be filtered and dried.

- This step enhances the purity and stability of the compound for further use or characterization.

This technique is widely used in pharmaceutical intermediate preparation and can be applied to Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- to obtain pure, crystalline forms.

Summary Table of Preparation Methods and Conditions

| Preparation Method | Key Reactants/Intermediates | Reaction Conditions | Purification Techniques | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenoethylamine + Monoethanolamine | Chloroethylamine hydrochloride, MEA | 55-60°C, 2 hours, isopropyl alcohol | Distillation under reduced pressure, NaOH neutralization | 83-95 | ~98 | Mild conditions, high yield |

| Multi-step organic synthesis | Benzylamine derivatives, aminoethanol | Controlled temp, solvent, pH | Chromatography (GC, HPLC) | Variable | High | Requires multi-step control |

| Gabriel synthesis (adapted) | Phthalimide intermediates | Mild temp, chloroform extraction | Precipitation, extraction | High | High | Avoids harsh conditions |

| Salt formation with organic acids | Crude aminoethanol derivatives | Room temp to 80°C, solvent mixtures | Filtration of acid salts | N/A | Improved | Enhances isolation and stability |

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The presence of benzyl groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Properties :

- logP : 3.02 (indicative of moderate lipophilicity) .

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and catalysts .

Comparison with Structurally Similar Compounds

Structural Analogues

Structural Analysis :

- Ethanol, 2-[(phenylmethyl)amino]- (CAS 104-63-2) has a single benzyl group, reducing steric hindrance and lipophilicity compared to the target compound .

- 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol (CAS 4439-20-7) is more hydrophilic due to additional hydroxyl groups, favoring aqueous solubility .

- 2-(2-Thienyl)ethanol (CAS 5402-55-1) incorporates a sulfur-containing heterocycle, altering electronic properties and reactivity .

Physicochemical Properties

| Property | Target Compound | Ethanol, 2-[(phenylmethyl)amino]- | 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol |

|---|---|---|---|

| Molecular Weight | 269.34 | 151.21 | 148.20 |

| logP | 3.02 | 1.45 | -0.89 |

| Melting Point | Not reported | 38–40°C | 49–51°C |

| Hydrogen Bond Donors | 2 | 2 | 3 |

Key Observations :

Target Compound :

- Synthesized via alkylation of ethanolamine with benzyl halides, followed by purification (similar to methods in for analogous amines) .

Comparative Syntheses :

- Ethanol, 2-[(phenylmethyl)amino]-: Prepared by reacting ethanolamine with benzyl chloride under basic conditions .

- 2-(2-Thienyl)ethanol: Derived from thiophene derivatives via Grignard or reduction reactions .

Biological Activity

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- is a compound of interest due to its potential biological activities. This article explores its biological activity, including toxicity, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C18H24N2O

- Molecular Weight : 288.40 g/mol

- CAS Number : 104695

The compound features a complex structure with two bis(phenylmethyl) amino groups attached to an ethanolamine backbone. This unique configuration may contribute to its varied biological effects.

Biological Activity Overview

The biological activity of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- can be categorized into several key areas:

- Antimicrobial Activity :

- Cytotoxicity :

-

Toxicological Assessments :

- Toxicity studies reveal that high doses can lead to adverse effects such as liver enlargement and renal damage in animal models . The No Observed Adverse Effect Level (NOAEL) was established at 60 mg/kg body weight/day for oral administration, highlighting the need for careful dosage regulation in potential therapeutic applications .

Pharmacokinetics

Research indicates that Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- is metabolized primarily in the liver, with significant absorption noted in dermal studies. In vitro studies suggest that the compound is absorbed less effectively through human skin compared to animal models .

Table 1: Summary of Key Findings on Biological Activity

Case Study: Cytotoxic Effects on Cancer Cells

A study examined the cytotoxic effects of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- on glioma cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. This suggests potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.